![molecular formula C15H29NO6 B610265 Propargyl-PEG6-amine CAS No. 1198080-04-4](/img/structure/B610265.png)
Propargyl-PEG6-amine
Overview
Description
Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
Propargylamines are synthesized via A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods for the synthesis of propargylamine are based on the metal-catalyzed activation of terminal alkyne . From the perspective of green and sustainable chemistry, the scientific community has focused on metal-free techniques which can access a variety of propargylamines .Molecular Structure Analysis
The molecular structure of Propargyl-PEG6-amine is C15H29NO6 . The propargyl group and the amine group are attached to the PEG chain .Chemical Reactions Analysis
Propargylamines are versatile compounds used in many fields of chemistry . They are used in the Ugi reaction and further transformations . These post-Ugi transformations, employing transition metal catalysis, base-mediated reactions, and rearrangements, allow the syntheses of diversely substituted scaffolds .Physical And Chemical Properties Analysis
Propargyl-PEG6-amine has a molecular weight of 319.4 g/mol . It is a liquid .Scientific Research Applications
Bioconjugation
Propargyl-PEG6-amine is extensively used in bioconjugation techniques due to its reactive alkyne group, which can participate in click chemistry reactions . This allows for the attachment of various biomolecules to surfaces or other molecules, facilitating the creation of complex bioconjugates for targeted drug delivery, diagnostics, and biomolecular research.
Drug Delivery Systems
In the realm of drug delivery, Propargyl-PEG6-amine serves as a linker that enhances the solubility and stability of therapeutic agents . Its incorporation into drug formulations allows for controlled release mechanisms, which are crucial for targeted therapy and reducing side effects.
Surface Modification
The compound is instrumental in modifying the surface properties of biomedical devices . By attaching to surfaces through the PEG chain, it imparts hydrophilicity and reduces protein adsorption, which is beneficial for implants and biosensors.
Diagnostics
Propargyl-PEG6-amine contributes to the development of diagnostic tools by facilitating the immobilization of detection agents on various platforms . This enhances the sensitivity and specificity of diagnostic tests, including those for infectious diseases and cancer markers.
Therapeutics
In therapeutic applications, the compound is used to modify biologically active molecules, thereby improving their efficacy and reducing toxicity . It plays a role in the synthesis of novel therapeutic agents, particularly in the field of regenerative medicine and cancer therapy.
Nanotechnology
Nanotechnology benefits from the use of Propargyl-PEG6-amine in the synthesis of nanomaterials . It aids in the functionalization of nanoparticles, which can be used for imaging, drug delivery, and as catalysts in various chemical reactions.
Polymer Chemistry
Propargyl-PEG6-amine is a building block in polymer chemistry, where it is used to synthesize polymers with specific functionalities . These polymers have applications in coatings, adhesives, and as materials with unique mechanical properties.
Click Chemistry
Lastly, its role in click chemistry cannot be overstated. It is a key reagent in the synthesis of diverse organic compounds through highly efficient and selective reactions . This has broad implications in medicinal chemistry, where rapid synthesis of complex molecules is often required.
Safety And Hazards
Future Directions
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The scientific community is focusing on metal-free techniques which can access a variety of propargylamines .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTJDUXGVRIRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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